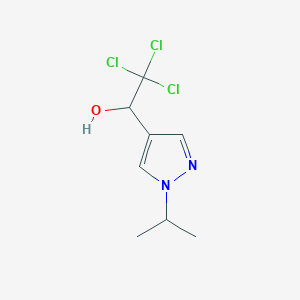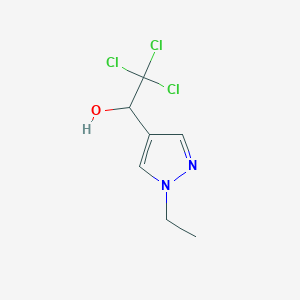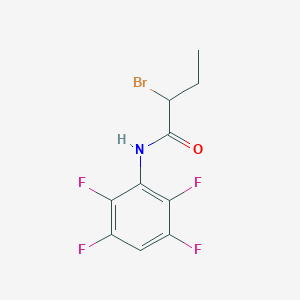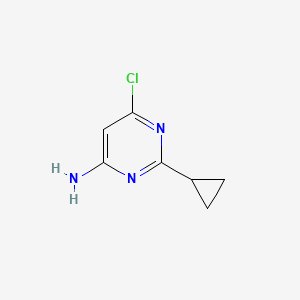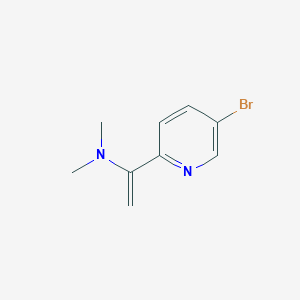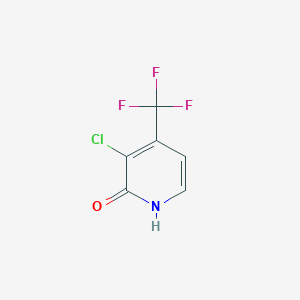
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
説明
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a pyridine derivative . It is a heterocyclic building block with applications in catalysis, drug design, molecular recognition, and natural product synthesis . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine, has been extensively studied . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is represented by the formula C6H3ClF3NO . Its molecular weight is 197.54 .Chemical Reactions Analysis
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine can act as a reactant in various chemical reactions. For instance, it can be involved in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a solid compound . Its unique physicochemical properties are due to the presence of the fluorine atom and the pyridine moiety .科学的研究の応用
Halogen Shuffling in Pyridines :
- Mongin et al. (1998) explored halogen shuffling in pyridines, specifically focusing on site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine. This process involves converting 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can then be quantitatively isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These iodo compounds can serve as starting materials for further manipulation in reaction sequences, including halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Synthesis of Key Intermediates for Herbicides :
- Zuo Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the highly efficient herbicide trifloxysulfuron. This synthesis was achieved through a series of reactions starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Preparation of Pyrazolo[1,5-a]Pyridines :
- Stephen N. Greszler and K. Stevens (2009) reported on the synthesis of Pyrazolo[1,5-a]Pyridines using azirines, which involved the use of 2-Chloro-5-(trifluoromethyl)pyridine. The methodology included a series of intramolecular reactions and was significant for heterocycle synthesis (Greszler & Stevens, 2009).
Functionalization of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines :
- Cottet et al. (2004) demonstrated various functionalizations of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. They presented regioexhaustive functionalization techniques for creating multiple carboxylic acids from compounds like 3-chloro-2-(trifluoromethyl)pyridine (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Regioselective Difunctionalization of Pyridines :
- Heinz et al. (2021) developed a method for regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. This was significant for creating 2,3,4-trisubstituted pyridines and involved lithiation and treatment with various halides (Heinz, Djukanovic, Filipponi, Martin, Karaghiosoff, & Knochel, 2021).
Investigation of Antimicrobial Activities and DNA Interaction :
- Evecen et al. (2017) investigated the antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine. They employed various spectroscopic techniques and computational methods to study molecular structural parameters, vibrational frequencies, and antimicrobial effects (Evecen, Kara, İdil, & Tanak, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFPCFLEFFDVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20706890 | |
| Record name | 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine | |
CAS RN |
1227602-53-0 | |
| Record name | 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)
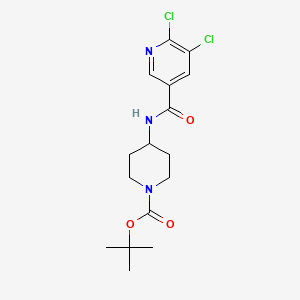
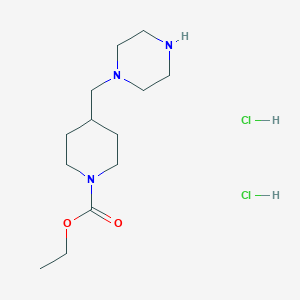
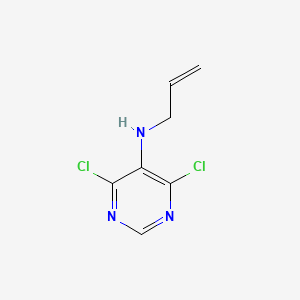
amine oxalate](/img/structure/B1396446.png)
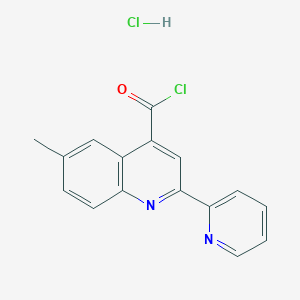
![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)
